molecular formula C43H48O10 B14298411 Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate CAS No. 125606-09-9

Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate

Cat. No.: B14298411
CAS No.: 125606-09-9
M. Wt: 724.8 g/mol
InChI Key: RADUBFOJGAUWFF-UHFFFAOYSA-N
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Description

Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-butoxybenzoyl groups attached to a nonanedioate backbone, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate typically involves esterification reactions. One common method is the reaction of 4-butoxybenzoic acid with nonanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, facilitated by the presence of the benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate involves its interaction with molecular targets through its functional groups. The ester linkages and benzoyl groups allow it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic attack, and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-hydroxyphenyl)methane
  • Bis(4-methoxyphenyl)methane
  • Bis(4-aminophenyl)methane

Uniqueness

Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate stands out due to its unique combination of butoxybenzoyl groups and nonanedioate backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dielectric properties and high thermal stability.

Properties

CAS No.

125606-09-9

Molecular Formula

C43H48O10

Molecular Weight

724.8 g/mol

IUPAC Name

bis[4-(4-butoxybenzoyl)oxyphenyl] nonanedioate

InChI

InChI=1S/C43H48O10/c1-3-5-30-48-34-18-14-32(15-19-34)42(46)52-38-26-22-36(23-27-38)50-40(44)12-10-8-7-9-11-13-41(45)51-37-24-28-39(29-25-37)53-43(47)33-16-20-35(21-17-33)49-31-6-4-2/h14-29H,3-13,30-31H2,1-2H3

InChI Key

RADUBFOJGAUWFF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC

Origin of Product

United States

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